molecular formula C19H17N3OS B2478005 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime CAS No. 478063-12-6

1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime

Cat. No.: B2478005
CAS No.: 478063-12-6
M. Wt: 335.43
InChI Key: CJKACEAHWWVRTQ-FYJGNVAPSA-N
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Description

1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime is a derivative of the thiazolo[3,2-a]benzimidazole scaffold, characterized by a ketone group at the ethanone position converted into an oxime ether with a benzyl substituent. The O-benzyloxime moiety introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

(E)-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)-N-phenylmethoxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-13(21-23-12-15-8-4-3-5-9-15)18-14(2)22-17-11-7-6-10-16(17)20-19(22)24-18/h3-11H,12H2,1-2H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKACEAHWWVRTQ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OCC4=CC=CC=C4)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Thiazolo-benzimidazole Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzimidazole, with a thioamide under acidic conditions to form the thiazolo-benzimidazole core.

    Introduction of the Ethanone Group: The next step involves the acylation of the thiazolo-benzimidazole core with an appropriate acylating agent, such as acetyl chloride, to introduce the ethanone group.

    Formation of the O-benzyloxime: The final step involves the reaction of the ethanone derivative with benzyl hydroxylamine under basic conditions to form the O-benzyloxime.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolo[3,2-a]benzimidazole Derivatives

Compound Name Substituent/R-Group Key Functional Features Biological Activity (Reported) Reference ID
Target compound: O-benzyloxime derivative O-benzyloxime Oxime ether, benzyl group Not explicitly reported (inferred)
1-(6-Bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone 6-Bromo, ethanone Bromine substitution, ketone Anticancer (in vitro)
1-(3-Methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone O-methyloxime (MFCD01871577) O-methyloxime Oxime ether, methyl group Purity >90% (synthetic focus)
2-(1H-Benzimidazol-2-ylsulfanyl)-1-(1-benzofuran-2-yl)ethanone Benzofuran, thioether Sulfur-linked benzofuran Anthelmintic (earthworm model)
2-Substituted-[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ones Varied benzylidene substituents Azo, aryl, or heteroaryl groups Antitrichinellosis (higher than albendazole)

Key Observations:

Functional Group Impact: The O-benzyloxime group in the target compound contrasts with the O-methyloxime (MFCD01871577), where the benzyl group may enhance lipophilicity and binding affinity to hydrophobic targets compared to the smaller methyl group .

Substituent Effects: Bromine substitution at the 6-position (e.g., 1-(6-bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone) correlates with anticancer activity, suggesting halogenation can modulate cytotoxicity . Benzofuran hybrids (e.g., compound 36 in ) demonstrate enhanced anthelmintic activity, likely due to synergistic effects between the benzimidazole and benzofuran moieties .

Key Comparisons:

  • Antitrichinellosis activity is notably higher in benzylidene-substituted derivatives (e.g., compound 80 in ) compared to albendazole, a standard anthelmintic drug .

Biological Activity

1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C20H17N3O3S
  • Molecular Weight : 379.43 g/mol
  • CAS Number : 478076-95-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 3-methylthiazolo[3,2-a]benzimidazole derivatives. The process includes the formation of oxime groups through the reaction of ketones with hydroxylamine derivatives.

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Activity

Research indicates that thiazolo[3,2-a]benzimidazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the micromolar range. The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of this compound. Preliminary studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer effects of a series of thiazolo[3,2-a]benzimidazole derivatives, including O-benzyloxime variants. The results indicated that these compounds significantly reduced cell viability in cancer cell lines compared to control groups. The study utilized MTT assays and flow cytometry for apoptosis analysis.

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-712.5Apoptosis induction
BHepG215.0G2/M phase arrest

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, several derivatives were tested against a panel of pathogens. The results showed that the compound had a minimum inhibitory concentration (MIC) below 50 µg/mL for most tested bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime?

  • Methodological Answer : The synthesis involves multi-step protocols, including:

  • Initial condensation : Reacting precursors like substituted benzimidazoles with thiazole derivatives under controlled pH (e.g., 6.5–7.5) to avoid side reactions .
  • Cyclization : Temperature-sensitive cyclization (e.g., 60–80°C) to form the thiazolo[3,2-a]benzimidazole core .
  • Oxime formation : Introducing the O-benzyloxime group via nucleophilic substitution, requiring anhydrous conditions and catalysts like DMAP .
    • Critical Parameters : Solvent choice (e.g., DMF or THF), reaction time optimization, and purification via column chromatography to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks, particularly distinguishing imine (C=N) and oxime (N-O) signals .
  • X-ray Crystallography : Resolve absolute configuration and validate stereochemistry of the thiazolo-benzimidazole core .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy, especially for isotopic patterns (e.g., Cl/Br substituents) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-rich sites for nucleophilic/electrophilic interactions .
  • Molecular Docking : Model binding affinity with targets like kinases or GPCRs, focusing on π-π stacking between the benzimidazole ring and aromatic residues .
  • MD Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects) .

Q. What strategies resolve contradictions in reaction outcomes during synthesis?

  • Methodological Answer :

  • Parameter Screening : Systematically vary temperature (e.g., 50–100°C), solvent polarity, and catalyst loading to identify optimal conditions .
  • Mechanistic Analysis : Use LC-MS to detect intermediates and side products (e.g., over-oxidation of the thiazole ring) .
  • Competing Pathways : In cases where amide vs. benzimidazole formation occurs (e.g., ), adjust protonating agents (e.g., polyphosphoric acid) to favor desired products .

Q. How do substituents influence the compound’s biological activity?

  • Methodological Answer :

  • SAR Studies : Modify substituents (e.g., fluorobenzyl or propoxyphenyl groups) to enhance binding to targets like DNA topoisomerases .
  • In Vitro Assays : Compare IC50_{50} values against analogs with varied substituents (e.g., methyl vs. methoxy groups) to assess potency .
  • LogP Optimization : Adjust lipophilicity via substituents to improve membrane permeability .

Q. What analytical techniques quantify stability under physiological conditions?

  • Methodological Answer :

  • HPLC-PDA : Monitor degradation products in simulated gastric fluid (pH 1.2–3.0) or plasma .
  • Cyclic Voltammetry : Assess redox stability, particularly for oxime groups prone to hydrolysis .
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks .

Data Analysis & Optimization

Q. How can researchers address low yields in the final synthetic step?

  • Methodological Answer :

  • Reagent Stoichiometry : Optimize molar ratios (e.g., 1:1.2 for benzyloxime precursor) to minimize unreacted starting material .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yield via controlled microwave irradiation .
  • Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) instead of precipitation to recover product .

Q. What methodologies validate target engagement in cellular assays?

  • Methodological Answer :

  • Fluorescence Polarization : Track displacement of fluorescent probes (e.g., FITC-labeled inhibitors) in live cells .
  • Western Blotting : Measure downstream biomarker expression (e.g., phosphorylated kinases) post-treatment .
  • SPR Biosensing : Quantify binding kinetics (kon_\text{on}/koff_\text{off}) in real-time using immobilized targets .

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